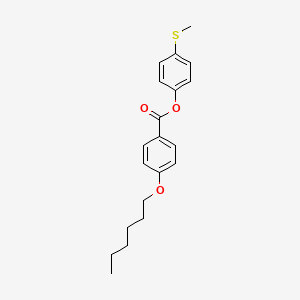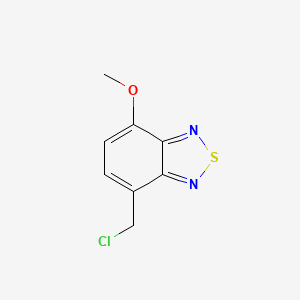![molecular formula C27H38O3S B14374579 S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate CAS No. 90336-51-9](/img/structure/B14374579.png)
S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with decyloxy and butoxy groups, along with a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate typically involves the following steps:
Formation of the Decyloxybenzene Intermediate: This step involves the reaction of decanol with phenol in the presence of a suitable catalyst to form 4-(decyloxy)phenol.
Formation of the Butoxybenzene Intermediate: Similarly, butanol reacts with phenol to form 4-butoxyphenol.
Coupling Reaction: The final step involves the coupling of 4-(decyloxy)phenol and 4-butoxyphenol with a thiocarbonyl chloride reagent under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. Additionally, the carbothioate group can form covalent bonds with nucleophilic residues, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- S-[4-(Octyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- S-[4-(Nonoxy)phenyl] 4-butoxybenzene-1-carbothioate
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring. The decyloxy group in S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate provides unique hydrophobic properties compared to shorter alkyl chains.
- Reactivity: The longer alkyl chain may influence the compound’s solubility and reactivity in various solvents and reaction conditions.
- Applications: The specific length of the alkyl chain can affect the compound’s suitability for different applications, such as in material science or drug development.
Properties
CAS No. |
90336-51-9 |
|---|---|
Molecular Formula |
C27H38O3S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
S-(4-decoxyphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C27H38O3S/c1-3-5-7-8-9-10-11-12-22-30-25-17-19-26(20-18-25)31-27(28)23-13-15-24(16-14-23)29-21-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI Key |
ICJMDNALZLRBQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
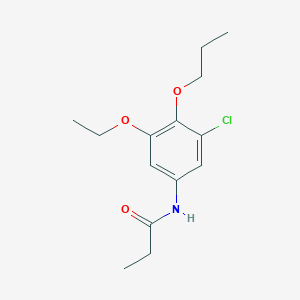
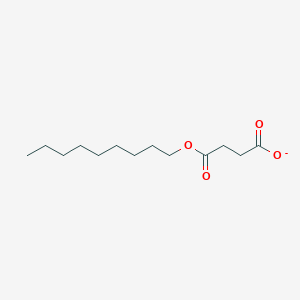
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)
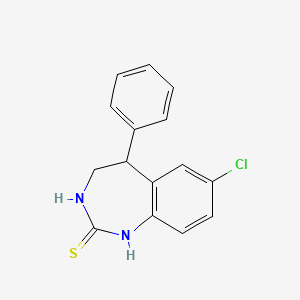

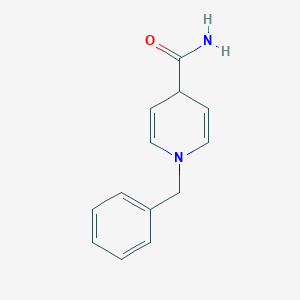
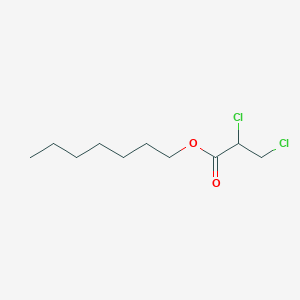
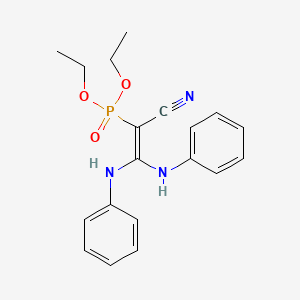
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)
